3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structural features, including a trifluoromethyl group, a chloro-substituted phenyl ring, and a tetrahydrothienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group often enhances binding affinity and selectivity towards these targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-chloro-5-trifluoromethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3OS/c1-9-6-7-10(21)8-13(9)26-18(28)17-16(25)14-15(20(22,23)24)11-4-2-3-5-12(11)27-19(14)29-17/h6-8H,2-5,25H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWNVOADGXIHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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